[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride
Overview
Description
[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 1-methylpyrazol-4-yl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Attachment of the Pyrazole Ring: The pyrazole ring can be synthesized separately and then attached to the cyclopropyl intermediate through a nucleophilic substitution reaction.
Introduction of the Methanamine Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride has several scientific research applications, including:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Catalysis: It can be used as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Material Synthesis: The compound can be utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of [2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine: The free base form of the compound without the hydrochloride salt.
[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanol: A structurally similar compound with a hydroxyl group instead of the methanamine group.
Uniqueness
[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride is unique due to its combination of a cyclopropyl group, a methanamine moiety, and a pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a cyclopropyl group and a pyrazole moiety. Its chemical formula is CHClN, and it has been classified under various chemical databases for its potential applications in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of phosphodiesterases (PDEs), which are crucial in various signaling pathways.
Key Mechanisms:
- PDE Inhibition : Similar compounds have shown efficacy as selective inhibitors of PDEs, which play a role in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP) that are vital for numerous physiological processes .
- Receptor Interaction : The pyrazole ring may facilitate binding to specific receptors, influencing cellular responses related to inflammation and neurotransmission.
Biological Activities
Research has highlighted several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through inhibition of bacterial growth or disruption of biofilm formation.
- Antiparasitic Effects : Analogous compounds have demonstrated activity against Plasmodium species, suggesting potential applications in malaria treatment .
- Neuropharmacological Effects : The compound's ability to interact with neurotransmitter systems may indicate a role in addressing neurological disorders.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial strains | |
Antiparasitic | Activity against Plasmodium falciparum | |
Neuropharmacological | Modulation of neurotransmitter systems |
Case Study: Antiparasitic Activity
In a controlled study examining the antiparasitic effects, this compound was tested against Plasmodium falciparum. Results indicated significant inhibition of parasite growth at concentrations as low as 0.064 μM, demonstrating its potential as a lead compound for further development in antimalarial therapies .
Case Study: Neuropharmacological Assessment
A study investigating the neuropharmacological profile revealed that the compound could enhance cognitive function in rodent models. Doses ranging from 0.25 to 0.75 mg/kg showed improvements in memory tasks, correlating with increased striatal occupancy of PDEs, which are implicated in cognitive processes .
Safety and Toxicity
Initial assessments have indicated a favorable safety profile for this compound. Toxicity studies have shown minimal adverse effects at therapeutic doses; however, further investigations are necessary to fully elucidate its safety margins.
Properties
IUPAC Name |
[2-(1-methylpyrazol-4-yl)cyclopropyl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-11-5-7(4-10-11)8-2-6(8)3-9;/h4-6,8H,2-3,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPZDAMBEUYSIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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